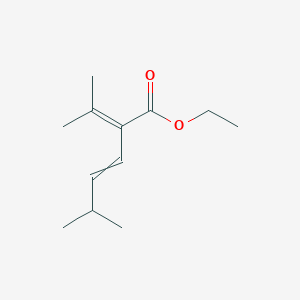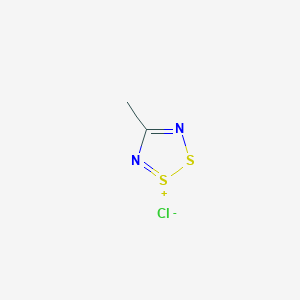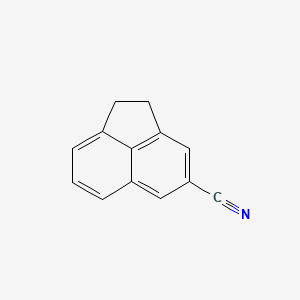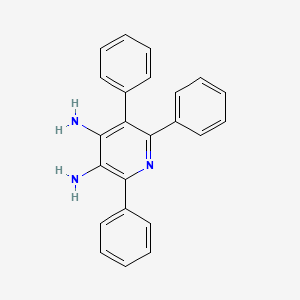
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C9H15N3O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonamide group and a hydrazinophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with N-(2-(4-hydrazinophenyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.
相似化合物的比较
Similar Compounds
Methanesulfonamide: Lacks the hydrazinophenyl group, resulting in different chemical properties.
N-(2-(4-Hydrazinophenyl)ethyl)amine: Lacks the methanesulfonamide group, affecting its reactivity and applications.
Sulfonamide derivatives: Share the sulfonamide group but differ in other substituents, leading to varied biological activities.
Uniqueness
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is unique due to the presence of both the methanesulfonamide and hydrazinophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
85455-74-9 |
|---|---|
分子式 |
C9H16ClN3O2S |
分子量 |
265.76 g/mol |
IUPAC 名称 |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H |
InChI 键 |
KLFYKDYGGWCZIM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


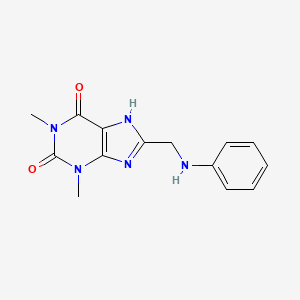

![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
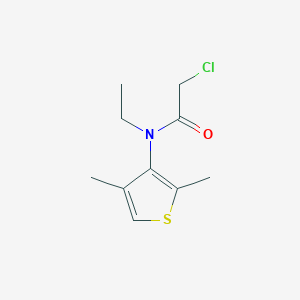
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

